Valeriandoid F

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

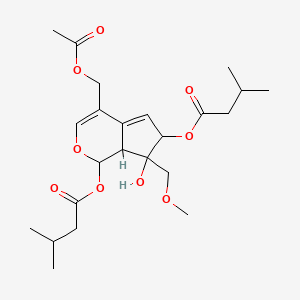

Fórmula molecular |

C23H34O9 |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate |

InChI |

InChI=1S/C23H34O9/c1-13(2)7-19(25)31-18-9-17-16(10-29-15(5)24)11-30-22(32-20(26)8-14(3)4)21(17)23(18,27)12-28-6/h9,11,13-14,18,21-22,27H,7-8,10,12H2,1-6H3 |

Clave InChI |

PLZXHNBBZHPBIM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(=O)OC1C=C2C(C1(COC)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Valeriandoid F: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriandoid F is a naturally occurring iridoid isolated from the roots and rhizomes of Valeriana jatamansi. As a member of the iridoid class of monoterpenoids, it possesses a characteristic cyclopentanopyran ring system. This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory and selective antiproliferative activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed spectroscopic data and experimental protocols for its key bioassays.

Chemical Structure and Properties

This compound is characterized by a complex and highly oxygenated structure. Its chemical identity has been established through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1427162-60-4 | [1] |

| Molecular Formula | C₂₃H₃₄O₉ | [2] |

| Molecular Weight | 454.51 g/mol | [2] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in methanol and chloroform |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The detailed ¹H and ¹³C NMR data are presented below.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.86 | d | 8.0 |

| 3 | 5.25 | t | 9.5 |

| 5 | 2.59 | m | |

| 6 | 4.88 | dd | 10.5, 4.0 |

| 7 | 4.21 | d | 10.5 |

| 9 | 2.98 | m | |

| 10 | 4.43 | d | 12.0 |

| 4.28 | d | 12.0 | |

| 11 | 3.41 | s | |

| 1'-OAc | 2.10 | s | |

| 2' | 2.21 | m | |

| 3' | 2.15 | m | |

| 4', 5' | 0.98 | d | 6.5 |

| 1''-O-isovaleryl | |||

| 2'' | 2.21 | m | |

| 3'' | 2.15 | m | |

| 4'', 5'' | 0.98 | d | 6.5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 93.8 |

| 3 | 78.9 |

| 4 | 43.1 |

| 5 | 39.8 |

| 6 | 76.5 |

| 7 | 88.1 |

| 8 | 75.9 |

| 9 | 46.2 |

| 10 | 64.2 |

| 11 | 59.5 |

| 1'-OAc | 170.8, 20.9 |

| 1''-O-isovaleryl | 172.5 |

| 2'' | 43.4 |

| 3'' | 25.8 |

| 4'', 5'' | 22.5 |

| 1'''-isovaleryl | 172.1 |

| 2''' | 43.4 |

| 3''' | 25.8 |

| 4''', 5''' | 22.5 |

Biological Activities

This compound has demonstrated significant potential in two key therapeutic areas: inflammation and cancer. Specifically, it exhibits potent inhibition of nitric oxide (NO) production and selective cytotoxicity against human glioma stem cells.

Table 4: Biological Activities of this compound

| Activity | Cell Line | IC₅₀ (µM) | Reference |

| Anti-inflammatory (NO Inhibition) | RAW 264.7 Macrophages | 0.88 | [1] |

| Antiproliferative | Human Glioma Stem Cells (GSC-3#) | 7.16 | |

| Human Glioma Stem Cells (GSC-18#) | 5.75 |

Anti-inflammatory Activity

This compound is a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.

Antiproliferative Activity

Notably, this compound displays selective antiproliferative activity against human glioma stem cells (GSC-3# and GSC-18#), while exhibiting lower cytotoxicity towards normal cells. Glioma stem cells are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to conventional therapies. The selective targeting of these cells by this compound suggests its potential as a lead compound in the development of novel anti-glioma therapies.

Experimental Protocols

The following are the detailed methodologies for the key biological assays cited for this compound.

Inhibition of Nitric Oxide Production Assay

Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC₅₀ value is determined from the dose-response curve.

-

Antiproliferative Activity against Glioma Stem Cells

Objective: To determine the cytotoxic effect of this compound on human glioma stem cells.

Methodology:

-

Cell Culture: Human glioma stem cell lines (GSC-3# and GSC-18#) are cultured in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

The cells are treated with various concentrations of this compound for 72 hours.

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control group.

-

The IC₅₀ value is determined from the dose-response curve.

-

Signaling Pathways

The anti-inflammatory effects of many iridoids are known to be mediated through the modulation of key signaling pathways. While the specific pathways for this compound have not been fully elucidated, it is hypothesized to act through the inhibition of pro-inflammatory mediators, potentially involving the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Workflow

The process of identifying and characterizing the biological activity of this compound follows a standard natural product drug discovery workflow.

References

Valeriandoid F: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriandoid F, a notable iridoid compound, has garnered significant attention within the scientific community for its potent anti-inflammatory and antiproliferative properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing its occurrence in various plant species. It outlines a synthesized experimental protocol for its extraction, isolation, and purification based on established methodologies for iridoids. Furthermore, this document presents a summary of its known biological activities, including quantitative data on its inhibitory concentrations. Finally, key signaling pathways implicated in its mechanism of action are visualized to facilitate a deeper understanding of its therapeutic potential.

Natural Occurrence and Sources

This compound is predominantly found in plants belonging to the Caprifoliaceae family, particularly within the genus Valeriana. The primary and most cited source of this compound is Valeriana jatamansi Jones (syn. Valeriana wallichii DC.), a perennial herb native to the Himalayan region.[1][2][3][4][5][6][7][8][9][10] The roots and rhizomes of V. jatamansi are rich in a variety of iridoids, including this compound.[2][3][4][7][11]

While Valeriana jatamansi is the principal source, other species within the Valerianaceae family are known to produce a wide array of iridoids and may also contain this compound or structurally related compounds.[5]

Quantitative Data

Quantitative analysis of this compound in its natural sources is crucial for standardization and drug development. While specific yield percentages for the pure compound are not extensively reported in the literature, data on iridoid-rich fractions and the inhibitory concentrations of this compound provide valuable insights. An iridoid-rich fraction from Valeriana jatamansi has been quantified to contain a high percentage of total iridoids.[1][5]

The biological activity of this compound has been quantified through in vitro assays, providing key metrics for its potential therapeutic efficacy.

Table 1: Biological Activity of this compound

| Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Anti-inflammatory (NO Production Inhibition) | LPS-stimulated RAW 264.7 macrophages | 0.88 µM | [2] |

| Antiproliferative | Human glioma stem cell line (GSC-3#) | 7.16 µM | [2][3] |

| Antiproliferative | Human glioma stem cell line (GSC-18#) | 5.75 µM | [2][3] |

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction, isolation, and purification of this compound from the roots and rhizomes of Valeriana jatamansi, based on established protocols for iridoid extraction.[12][13][14][15]

Extraction of Iridoid-Rich Fraction

-

Plant Material Preparation : Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature and grind them into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material with 95% ethanol (EtOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.[13]

-

Repeat the extraction process three to four times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[13]

-

-

Liquid-Liquid Partitioning :

-

Suspend the crude ethanolic extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The iridoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.[13] Concentrate these fractions separately for further purification.

-

Isolation and Purification of this compound

-

Column Chromatography :

-

Subject the dried ethyl acetate or n-butanol fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.[12]

-

Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light or by spraying with a suitable reagent like anisaldehyde-sulfuric acid followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Pool the fractions showing the presence of the target compound (based on TLC analysis against a standard, if available, or by LC-MS analysis of the fractions).

-

Further purify the enriched fractions using preparative HPLC on a C18 column.

-

A typical mobile phase for iridoid separation is a gradient of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

-

Structural Elucidation :

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory and antiproliferative activities are of particular interest for drug development.

Anti-inflammatory Activity

The anti-inflammatory effect of this compound is attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] This inhibition is likely mediated through the suppression of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

Antiproliferative Activity in Glioma Stem Cells

This compound has demonstrated selective antiproliferative effects against human glioma stem cells.[2][3] This activity is potentially mediated through the modulation of critical survival and proliferation pathways, such as the PI3K/Akt signaling pathway. The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. An iridoid-rich fraction from V. jatamansi, containing this compound, has been shown to promote axonal regeneration through the activation of the PI3K/Akt signaling pathway, suggesting a modulatory role.[1][5][17] In the context of cancer, inhibition of this pathway is a key therapeutic strategy.

Experimental Workflow

The overall workflow from plant material to biological activity assessment is a multi-step process that requires careful execution and analysis at each stage.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its primary source, Valeriana jatamansi, provides a rich reservoir for its isolation. The methodologies outlined in this guide offer a robust framework for researchers to extract, purify, and characterize this potent iridoid. Further investigation into its precise mechanisms of action and in vivo efficacy is warranted to fully realize its potential as a lead compound in drug discovery and development. The provided quantitative data and signaling pathway diagrams serve as a valuable resource for guiding future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Glioma Stem Cell Proliferation and Tumor Growth are Promoted by Nitric Oxide Synthase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical analysis of high value medicinal plant Valeriana jatamansi using LC-MS and it's in-vitro anti-proliferative screening | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneously characterization of multiple constituents in Valeriana jatamansi Jones using an online supercritical fluid extraction-high-performance liquid chromatography/supercritical fluid chromatography-mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Iridoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Valeriandoid F: A Technical Guide to its Isolation from Valeriana jatamansi

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of Valeriandoid F, a notable iridoid compound, from the roots of Valeriana jatamansi. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and visualizes the isolation workflow and a relevant signaling pathway.

Introduction

Valeriana jatamansi, a perennial herb belonging to the Valerianaceae family, is a rich source of various bioactive compounds, including a class of monoterpenoids known as iridoids. Among these, this compound has garnered scientific interest for its potential therapeutic properties. This guide serves as a detailed manual for the efficient extraction and purification of this compound, facilitating further research into its pharmacological activities and potential for drug development.

Data Presentation: Isolation and Characterization of this compound

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound and its co-isolated iridoids from the roots of Valeriana jatamansi.

| Compound | Molecular Formula | Molecular Weight | Yield (from dried plant material) | Optical Rotation (c 0.1, MeOH) |

| Valeriandoid D | C₂₁H₃₀O₁₁ | 458.46 | Not Specified | +25.8° |

| Valeriandoid E | C₂₁H₃₀O₁₁ | 458.46 | Not Specified | -135.6° |

| This compound | C₂₁H₃₀O₁₁ | 458.46 | Not Specified | -76.9° |

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound from the roots of Valeriana jatamansi.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered roots of Valeriana jatamansi (10 kg) were used as the starting material.

-

Extraction: The powdered roots were subjected to extraction with 95% ethanol (EtOH) at room temperature. This process was repeated three times to ensure exhaustive extraction of the target compounds.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Suspension: The crude extract was suspended in water.

-

Fractionation: The aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with the iridoids of interest concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification of this compound

The ethyl acetate fraction was subjected to a multi-step chromatographic purification process to isolate this compound.

-

Silica Gel Column Chromatography (Step 1):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:1 to 1:1, v/v).

-

Fractionation: Fractions were collected based on their thin-layer chromatography (TCC) profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (MeOH).

-

Purpose: This step is crucial for removing smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Detection: UV detector.

-

Isolation: Fractions corresponding to the peak of this compound were collected and combined.

-

-

Final Purification: The collected fractions were concentrated under reduced pressure to yield purified this compound.

Structural Elucidation

The structure of the isolated this compound was confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were conducted to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, visualize the experimental workflow for the isolation of this compound and a relevant signaling pathway.

Conclusion

This technical guide provides a robust and detailed framework for the successful isolation of this compound from Valeriana jatamansi. The outlined protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The visualization of the experimental workflow and the associated signaling pathway offers a clear and concise overview of the process and its potential biological relevance. Further investigation into the specific bioactivities of purified this compound is warranted to fully elucidate its therapeutic potential.

Biological activity of Valeriandoid F

An In-Depth Technical Guide to the Biological Activity of Valeriananoid F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriananoid F is an iridoid compound isolated from the roots and rhizomes of Valeriana jatamansi.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant anti-inflammatory and antiproliferative properties. This document provides a comprehensive overview of the biological activity of Valeriananoid F, including quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action.

Quantitative Biological Activity Data

The biological activities of Valeriananoid F have been quantified in preclinical studies. The following table summarizes the key inhibitory concentrations (IC50) for its anti-inflammatory and antiproliferative effects.

| Biological Activity | Cell Line/Model | IC50 (μM) | Reference |

| Anti-inflammatory (Nitric Oxide Production Inhibition) | Not Specified in Abstract | 0.88 | [1] |

| Antiproliferative | Human Glioma Stem Cell Line (GSC-3#) | 7.16 | [1] |

| Antiproliferative | Human Glioma Stem Cell Line (GSC-18#) | 5.75 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Valeriananoid F's biological activity.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of Valeriananoid F to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

a) Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere for 24 hours.

-

The cells are then pre-treated with various concentrations of Valeriananoid F for 1 hour.

-

Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

b) Nitrite Quantification:

-

After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

c) IC50 Determination:

-

The half-maximal inhibitory concentration (IC50) value, the concentration of Valeriananoid F that inhibits NO production by 50%, is calculated from a dose-response curve.

Antiproliferative Activity Assay

This assay assesses the ability of Valeriananoid F to inhibit the proliferation of cancer cells, specifically human glioma stem cells.

a) Cell Culture and Treatment:

-

Human glioma stem cell lines (GSC-3# and GSC-18#) are cultured in a specialized serum-free medium (e.g., Neurobasal medium supplemented with B27, N2, EGF, and bFGF).

-

Cells are seeded in 96-well plates at a density of 5 x 103 cells/well.

-

The cells are then treated with various concentrations of Valeriananoid F and incubated for 72 hours.

b) Cell Viability Assessment (MTT Assay):

-

After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

c) IC50 Determination:

-

The IC50 value, the concentration of Valeriananoid F that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway

The inhibitory effect of Valeriananoid F on nitric oxide production suggests its interaction with the inflammatory signaling cascade. A key enzyme in NO production is inducible nitric oxide synthase (iNOS). The induction of iNOS in macrophages by LPS is a well-established pathway involving the activation of transcription factors such as NF-κB.

Caption: Proposed anti-inflammatory pathway of Valeriananoid F.

Experimental Workflow: Anti-inflammatory Assay

The following diagram illustrates the workflow for assessing the anti-inflammatory activity of Valeriananoid F.

Caption: Experimental workflow for the NO inhibition assay.

Conclusion

Valeriananoid F demonstrates promising anti-inflammatory and antiproliferative activities in preclinical models. Its ability to inhibit nitric oxide production and selectively target glioma stem cells suggests its potential for development as a therapeutic agent for inflammatory diseases and specific types of cancer. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in its biological effects and to evaluate its efficacy and safety in in vivo models.

References

Valeriandoid F mechanism of action initial screening

An In-Depth Technical Guide on the Initial Screening of Valeriandoid F's Mechanism of Action

Introduction

This compound is an iridoid compound isolated from plants of the Valeriana genus, notably Valeriana jatamansi.[1] Iridoids from Valeriana species are recognized for a wide array of biological activities, including neuroprotective, anti-inflammatory, cytotoxic, sedative, and antitumor effects.[2][3][4] Initial screening studies have identified this compound as a compound of significant interest due to its potent anti-inflammatory and selective antiproliferative properties.[1] Furthermore, as a constituent of an iridoid-rich fraction, it is implicated in neuroprotective mechanisms involving key cellular signaling pathways.[5]

This technical guide provides a comprehensive overview of the initial mechanism of action screening for this compound. It consolidates the available quantitative data, details the foundational experimental protocols used for its characterization, and visualizes the proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities of this compound

Initial screening has primarily focused on three areas: anti-inflammatory, antiproliferative, and neuroprotective activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in inflammatory processes.[1] The inhibitory potency of this compound was found to be more significant than the positive control used in the corresponding study.[1] The anti-inflammatory effects of iridoids from Valeriana jatamansi may be associated with the modulation of the NF-κB signaling pathway and the inhibition of inflammasome formation.[3]

Antiproliferative Activity

A notable characteristic of this compound is its selective cytotoxicity against human glioma stem cell lines.[1][6] This selectivity is a crucial attribute for potential anticancer agents, as it suggests a therapeutic window that may spare non-cancerous cells.

Neuroprotective Potential

While direct studies on isolated this compound are limited, an iridoid-rich fraction from Valeriana jatamansi containing this compound has been shown to promote axonal regeneration and functional recovery following spinal cord injury.[5] The mechanism for this effect is linked to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in initial screening assays.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter | IC₅₀ Value (μM) | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV-2 microglia | NO Inhibition | 0.88 | [1][4] |

Table 2: Antiproliferative Activity of this compound

| Cell Line | Description | Parameter | IC₅₀ Value (μM) | Reference |

| GSC-3# | Human Glioma Stem Cell | Proliferation Inhibition | 7.16 | [1][6] |

| GSC-18# | Human Glioma Stem Cell | Proliferation Inhibition | 5.75 | [1][6] |

Experimental Protocols

This section details the generalized methodologies for the key experiments used in the initial functional screening of this compound.

Nitric Oxide (NO) Production Inhibition Assay

This assay is fundamental for evaluating the anti-inflammatory potential of a compound by measuring its ability to suppress NO production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Murine microglial cells (BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

-

The plates are incubated for a specified period (e.g., 24 hours).

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined by plotting the inhibition percentage against the log concentration of this compound.

Cell Proliferation (Antiproliferative) Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

-

Cell Culture: Human glioma stem cell lines (GSC-3# and GSC-18#) are cultured under specific stem cell-promoting conditions, typically using a serum-free medium supplemented with growth factors like EGF and bFGF.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to attach, they are treated with a range of concentrations of this compound. A vehicle-treated group serves as the control.

-

The plates are incubated for a duration that allows for several cell divisions (e.g., 72 hours).

-

Cell viability or proliferation is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The MTT reagent is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is read on a microplate reader (typically around 570 nm).

-

-

Data Analysis: The percentage of proliferation inhibition is calculated by comparing the absorbance of treated cells to the control cells. The IC₅₀ value is then calculated from the dose-response curve.

PI3K/Akt Signaling Pathway Analysis

This protocol is used to investigate if a compound's biological effect is mediated through the PI3K/Akt pathway, often assessed via Western Blotting to detect protein phosphorylation.

-

Cell Culture and Treatment: PC12 cells, a common model for neuronal studies, are cultured and then treated with the iridoid-rich fraction containing this compound for various time points. A control group and a group treated with a known PI3K inhibitor (e.g., LY294002) prior to the fraction treatment are included.

-

Protein Extraction: After treatment, cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of PI3K and Akt (p-PI3K, p-Akt) and also with antibodies for the total forms of these proteins (Total PI3K, Total Akt) as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and a generalized screening workflow for this compound.

References

- 1. Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Known iridoids in Valeriana species

An In-depth Technical Guide on Known Iridoids in Valeriana Species

Introduction

The genus Valeriana, comprising over 350 species, is a significant source of phytochemicals with a long history of use in traditional medicine, particularly for its sedative and anxiolytic properties[1][2]. Among the diverse secondary metabolites produced by these plants, iridoids are a major class of monoterpenoids that have garnered considerable scientific interest[1]. These compounds are characterized by a cyclopentane-pyran ring system and are often found as esters, known as valepotriates, which are considered to be among the primary active constituents[2]. To date, over 130 iridoids have been identified from Valeriana species, contributing to their sedative, antidepressant, and antitumor activities[3]. This technical guide provides a comprehensive overview of the known iridoids in Valeriana species, their quantitative distribution, the experimental protocols for their analysis, and their involvement in biosynthetic and pharmacological signaling pathways.

Known Iridoids in Valeriana Species

The iridoids found in Valeriana can be broadly classified into two main categories: valepotriates and non-valepotriate iridoids. Valepotriates are triesters of polyhydric iridoids and are known for their instability[3]. Non-valepotriate iridoids include a variety of structures, such as iridoid glucosides and seco-iridoids.

Valepotriates and Related Iridoids

Valepotriates are the most characteristic iridoids of the Valeriana genus and include compounds such as:

-

Valtrate : A major valepotriate found in many Valeriana species[4].

-

Isovaltrate : Another abundant valepotriate, often found alongside valtrate[1][3].

-

Acevaltrate : A common valepotriate identified in several species[4].

-

Didrovaltrate : A dihydrogenated derivative of valtrate[1][3].

-

IVHD-valtrate : An isovaleroxy-hydroxy-dihydrovaltrate[3].

-

Valechlorine : An iridoid isolated from V. hardwickii[5][6].

-

Jatamanvaltrates : A series of valepotriates isolated from V. jatamansi and V. officinalis[7][8].

-

Iridoidvols A-F : Undescribed iridoids recently isolated from V. officinalis, with Iridoidvol A being the first example of an iridoid with a sesquiterpenoid acid ester[9].

Non-Valepotriate Iridoids and Iridoid Glucosides

In addition to valepotriates, Valeriana species also synthesize other types of iridoids, including:

-

Valerosidate : An iridoid glucoside found in V. officinalis[1].

-

Valerianairidoids I-VII : New iridoid glucosides isolated from V. fauriei[10][11].

-

Valerialloside A and Valerianoside A : Two new iridoids from the roots of V. jatamansi[12].

-

Valeriananols A-S : Nineteen previously undescribed iridoids from the leaves and stems of V. officinalis var. latifolia, including seco-iridoids and a deoxy iridoid glycoside[13][14].

-

Volvaltrates A and B : New iridoids from the roots of V. officinalis, with volvaltrate A possessing an unusual cage-like structure[8][15].

Quantitative Data of Iridoids in Valeriana Species

The concentration of iridoids in Valeriana species varies significantly depending on the species, the plant part, and the environmental conditions[3][16]. The following table summarizes quantitative data for key iridoids in different Valeriana species.

| Species | Plant Part | Iridoid(s) | Concentration | Reference |

| V. officinalis | Rhizomes and Roots | Valepotriates | 0.5–2.0% | [1] |

| V. officinalis | Rhizomes and Roots | Valerenic acid derivatives | 3.01–12.34 mg/g | [16] |

| V. officinalis | Rhizomes and Roots | Valepotriates | 0.92–3.67 mg/g | [16] |

| V. jatamansi | - | Valepotriates | 1.2–1.9% | [17] |

| V. glechomifolia | Shoots | Valepotriates | 1.57 g% DW | [18] |

| V. glechomifolia | Roots | Valepotriates | 0.47 g% DW | [18] |

| V. glechomifolia | In vitro cultures | Valepotriates | 27.2 mg/g DW | [18] |

| Various Valeriana species | Rhizomes and Roots | Valerenic acid derivatives | 0.15–11.65 mg/g | [16] |

| Various Valeriana species | Rhizomes and Roots | Valepotriates | 0.03–1.81 mg/g | [16] |

Experimental Protocols

The extraction, isolation, and identification of iridoids from Valeriana species involve a series of standard and advanced phytochemical techniques.

Extraction of Iridoids

A general protocol for the extraction of iridoids from Valeriana roots and rhizomes is as follows:

-

Plant Material Preparation : The air-dried and powdered roots and rhizomes of the Valeriana species are used as the starting material[5].

-

Solvent Extraction : The powdered material is extracted with a suitable solvent. Common solvents include:

-

Extraction Method : The extraction is typically performed at room temperature by maceration or percolation for a period of 24 hours, often repeated multiple times to ensure complete extraction[5].

-

Concentration : The combined extracts are evaporated under reduced pressure to yield a crude extract[5].

Isolation and Purification of Iridoids

The crude extract is subjected to various chromatographic techniques for the isolation of individual iridoids:

-

Column Chromatography (CC) : The crude extract is often first fractionated using open column chromatography on silica gel[5]. A gradient elution system, such as hexane-ethyl acetate, is commonly employed to separate compounds based on polarity[5].

-

Medium Pressure Liquid Chromatography (MPLC) : For further purification of fractions obtained from CC, MPLC on silica gel or C18 bonded silica can be used[5].

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a powerful tool for the final purification and quantification of iridoids[4][16]. A typical HPLC method involves:

-

Column : C18 column (e.g., Phenomenex Luna C18(2))[20].

-

Mobile Phase : A gradient of acetonitrile and/or methanol in water, often with a small amount of acid like phosphoric acid[20].

-

Detection : UV detection at various wavelengths (e.g., 207, 225, 254 nm) is used to monitor the elution of compounds[20].

-

Structure Elucidation

The chemical structures of the isolated iridoids are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the structure of the iridoids[10][12]. These experiments provide information about the proton and carbon framework of the molecule and the connectivity between atoms.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds[11].

-

Electronic Circular Dichroism (ECD) : ECD spectroscopy is used to determine the absolute configuration of chiral molecules by comparing experimental spectra with calculated spectra[11].

Biosynthetic and Signaling Pathways

Iridoid Biosynthesis in Valeriana

The biosynthesis of iridoids in Valeriana follows the terpenoid pathway, starting from geranyl diphosphate (GPP). While the complete pathway in Valeriana is not fully elucidated, key steps have been identified through transcriptomic studies in V. jatamansi[21].

Caption: Simplified biosynthetic pathway of iridoids in Valeriana.

Pharmacological Signaling Pathways

Iridoids from Valeriana species have been shown to modulate various signaling pathways, contributing to their pharmacological effects. One of the key pathways identified is the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

An iridoid-rich fraction from V. jatamansi has been shown to promote axonal regeneration and motor functional recovery after spinal cord injury through the activation of the PI3K/Akt signaling pathway[19].

Caption: PI3K/Akt signaling pathway activated by Valeriana iridoids.

Furthermore, some iridoids from Valeriana have been found to act as modulators of the GABAA receptor, which is consistent with the traditional use of Valerian for its sedative and anxiolytic effects[22]. Hydrine-type valepotriates from V. pavonii have been shown to inhibit the binding of flunitrazepam to the benzodiazepine site of the GABAA receptor[22].

Conclusion

The Valeriana genus is a rich and diverse source of iridoids, with new compounds continually being discovered. The valepotriates remain the most studied group, but non-valepotriate iridoids also contribute to the chemical profile and potential bioactivity of these plants. The quantitative variation of these compounds across different species and plant parts highlights the importance of standardized extraction and analytical methods for both research and the development of herbal medicinal products. The elucidation of the biosynthetic pathways of these compounds and their interaction with pharmacological targets, such as the PI3K/Akt pathway and GABAA receptors, provides a scientific basis for the traditional uses of Valeriana and opens avenues for the development of new therapeutic agents. Further research is needed to fully characterize the vast array of iridoids in less-studied Valeriana species and to explore their full therapeutic potential.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 3. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. PlumX [plu.mx]

- 14. Iridoids and other constituents from the leaves and stems of Valeriana officinalis var. latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iridoids and sesquiterpenoids from the roots of Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Valerenic acid derivatives and valepotriates among individuals, varieties and species of Valeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ripublication.com [ripublication.com]

- 18. researchgate.net [researchgate.net]

- 19. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical fingerprinting of valeriana species: simultaneous determination of valerenic acids, flavonoids, and phenylpropanoids using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Deep sequencing and transcriptome analyses to identify genes involved in iridoid biosynthesis in the medicinal plant Valeriana jatamansi Jones - ProQuest [proquest.com]

- 22. Iridoid esters from Valeriana pavonii Poepp. & Endl. as GABAA modulators: Structural insights in their binding mode and structure-activity relationship [ri.conicet.gov.ar]

Valeriananoid F: A Technical Whitepaper on its Preliminary Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the preliminary cytotoxic properties of Valeriananoid F, an iridoid compound isolated from Valeriana jatamansi. The available data indicates a selective antiproliferative effect on human glioma stem cells, suggesting its potential as a candidate for further investigation in oncology drug discovery. This guide summarizes the key quantitative data, outlines the likely experimental methodologies employed, and visualizes the experimental workflow.

Introduction

Valeriananoid F is a naturally occurring iridoid monoterpenoid that has been identified and isolated from the roots and rhizomes of Valeriana jatamansi. Iridoids, a class of secondary metabolites found in a variety of plants, are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. Preliminary research has highlighted the potential of Valeriananoid F as an antiproliferative agent, particularly against cancer stem cells, which are a key target in the development of novel cancer therapies due to their role in tumor initiation, progression, and resistance to conventional treatments.

Quantitative Cytotoxicity Data

The primary study on the cytotoxic effects of Valeriananoid F demonstrated its selective inhibitory activity against human glioma stem cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | IC50 (µM) | Compound | Reference |

| GSC-3# | 7.16 | Valeriananoid F | [1] |

| GSC-18# | 5.75 | Valeriananoid F | [1] |

Table 1: Antiproliferative Activity of Valeriananoid F against Human Glioma Stem Cell Lines [1]

Experimental Protocols

While the full, detailed experimental protocols from the primary study are not publicly available, this section outlines the standard methodologies for the assays likely used to determine the preliminary cytotoxicity of Valeriananoid F.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of Valeriananoid F was likely determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Human glioma stem cells (GSC-3# and GSC-18#) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Valeriananoid F and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of Valeriananoid F, and the IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The primary study also investigated the anti-inflammatory properties of Valeriananoid F by measuring its ability to inhibit nitric oxide (NO) production. The Griess assay is a common method for the indirect measurement of NO.

Principle: The Griess assay is a two-step diazotization reaction in which nitrite (a stable and nonvolatile breakdown product of NO) reacts with the Griess reagent to form a purple azo compound. The intensity of the color is proportional to the nitrite concentration.

General Protocol:

-

Cell Culture: A suitable cell line, such as murine macrophage RAW 264.7 cells, is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of Valeriananoid F.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: The mixture is incubated at room temperature for a short period to allow for color development.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by Valeriananoid F is calculated.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of Valeriananoid F using the MTT assay.

Potential Signaling Pathways in Iridoid-Induced Cytotoxicity

While the specific signaling pathways modulated by Valeriananoid F have not yet been elucidated, studies on other cytotoxic iridoids suggest potential mechanisms of action. These often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Hypothetical signaling pathways potentially modulated by Valeriananoid F.

Discussion and Future Directions

The preliminary data on Valeriananoid F reveals its selective cytotoxic activity against human glioma stem cells, indicating its potential as a lead compound for the development of novel anticancer therapies. The observed potency, with IC50 values in the low micromolar range, warrants further investigation.

Future research should focus on:

-

Elucidating the Mechanism of Action: Determining the specific molecular targets and signaling pathways affected by Valeriananoid F is crucial for understanding its mode of action and for rational drug design.

-

Broad-Spectrum Cytotoxicity Profiling: Evaluating the activity of Valeriananoid F against a wider panel of cancer cell lines, including other types of cancer stem cells and non-cancerous cell lines, will provide insights into its selectivity and potential therapeutic window.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of glioma are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of Valeriananoid F.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of Valeriananoid F could lead to the identification of compounds with improved potency and selectivity.

Conclusion

Valeriananoid F has emerged as a promising natural product with selective antiproliferative activity against human glioma stem cells. The data presented in this technical guide provides a foundation for further research and development of this compound as a potential therapeutic agent for the treatment of glioblastoma and possibly other cancers. The detailed experimental approaches and potential signaling pathways outlined herein offer a roadmap for future investigations into the cytotoxic properties of Valeriananoid F.

References

Valeriandoid F: A Technical Guide to its Discovery, Biological Activity, and Mechanisms

An In-depth Analysis for Researchers and Drug Development Professionals

Valeriandoid F, an iridoid isolated from the medicinal plant Valeriana jatamansi, has emerged as a compound of significant interest due to its potent anti-inflammatory and antiproliferative properties. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.

Discovery and History

This compound was first isolated and identified in 2012 by a team of researchers led by Jing Xu from the roots of Valeriana jatamansi, a plant with a long history of use in traditional medicine.[1][2][3] The structure of this novel iridoid was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H30O10 | [1] |

| Molecular Weight | 454.47 g/mol | [1] |

| Class | Iridoid | [1][3] |

| Source | Valeriana jatamansi | [1][3] |

Biological Activity

This compound has demonstrated significant biological activity in preclinical studies, particularly in the areas of anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

| Assay | Cell Line | IC50 | Reference |

| Nitric Oxide Production | RAW 264.7 | 0.88 µM |

Antiproliferative Activity

The compound has shown selective antiproliferative activity against human glioma stem cells (GSCs), which are known to be resistant to conventional therapies.

| Cell Line | IC50 | Reference |

| GSC-3# | 7.16 µM | |

| GSC-12# | Not Reported | |

| GSC-18# | 5.75 µM |

Experimental Protocols

Isolation of this compound from Valeriana jatamansi

The following is a generalized protocol for the isolation of iridoids from Valeriana jatamansi, based on common phytochemical practices. The specific details for this compound can be found in the original discovery paper.[1][4][5]

-

Extraction: The dried and powdered roots of Valeriana jatamansi are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in iridoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

Determination of Anti-inflammatory Activity (Nitric Oxide Assay)

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[6][7][8][9]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: The supernatant from each well is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Determination of Antiproliferative Activity (Glioma Stem Cell Sphere Formation Assay)

The antiproliferative effect of this compound on glioma stem cells is evaluated using a sphere formation assay, which assesses the self-renewal capacity of these cells.[10][11][12][13]

-

GSC Culture: Human glioma stem cells (GSC-3#, GSC-12#, and GSC-18#) are cultured in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF in ultra-low attachment plates to promote the formation of neurospheres.

-

Treatment: Single-cell suspensions of GSCs are plated in 96-well ultra-low attachment plates and treated with various concentrations of this compound.

-

Sphere Formation: The plates are incubated for 7-10 days to allow for the formation of tumorspheres.

-

Quantification: The number and size of the spheres are quantified using a microscope. Cell viability can be assessed using the MTS assay. The IC50 value is calculated as the concentration of this compound that inhibits sphere formation by 50%.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of other iridoids from Valeriana species, several signaling pathways are likely involved.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of Valeriana extracts and their constituent iridoids have been linked to the inhibition of the NF-κB signaling pathway.[14][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. It is hypothesized that this compound may exert its anti-inflammatory effect by preventing the activation and nuclear translocation of NF-κB in inflammatory cells.

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Induction of Apoptosis in Glioma Stem Cells

The antiproliferative activity of iridoids from Valeriana species against glioma cells has been associated with the induction of apoptosis, or programmed cell death.[16][17] This process is often mediated by the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis. It is plausible that this compound induces apoptosis in glioma stem cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.

Caption: Postulated apoptotic pathway induced by this compound in glioma stem cells.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy and safety in vivo, and explore its potential for total synthesis to ensure a sustainable supply for future studies and clinical development. The selective activity of this compound against glioma stem cells is particularly noteworthy and suggests its potential to address the significant challenge of tumor recurrence and treatment resistance in glioblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. A simplified and modified procedure to culture brain glioma stem cells from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 12. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sentosacy.com [sentosacy.com]

- 15. NF-kappaB modulators from Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Review of bioactive compounds from Valeriana jatamansi

An In-depth Technical Guide on the Bioactive Compounds of Valeriana jatamansi

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the bioactive compounds isolated from Valeriana jatamansi (syn. Valeriana wallichii), a perennial herb with a rich history in traditional medicine systems like Ayurveda and Unani.[1] The plant, commonly known as Indian Valerian, is a significant source of phytochemicals with diverse pharmacological activities.[1][2] This document summarizes the key bioactive constituents, their quantitative analysis, detailed experimental protocols for their extraction and identification, and the signaling pathways through which they exert their therapeutic effects.

Major Bioactive Compounds

Valeriana jatamansi is rich in a variety of chemical constituents, primarily found in its roots and rhizomes.[3][4] The main classes of bioactive compounds include:

-

Valepotriates (Iridoids): These are monoterpenoids considered to be the primary active compounds responsible for the sedative properties of Valerian species.[1][5] Key valepotriates include valtrate, didrovaltrate, and acevaltrate.[6]

-

Sesquiterpenoids: This class includes compounds like valerenic acid, which is a key marker for the quality of Valerian extracts, patchouli alcohol, maaliol, and β-gurjunene.[3][7] The essential oil of V. jatamansi is predominantly composed of sesquiterpenoids.[8]

-

Flavonoids and Phenolic Compounds: These compounds, including hesperidin, linarin, quercetin, and various phenolic acids, contribute significantly to the plant's antioxidant properties.[6][7][9]

-

Lignans: Compounds such as pinoresinol and 8-hydroxypinoresinol have been isolated from the rhizomes.[10]

-

Alkaloids: Various alkaloids, including chatinine and valerine, have been identified.[6]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in V. jatamansi varies depending on the plant part, geographical location, season, and the extraction method employed.[7][11]

Table 1: Quantitative Yield of Major Essential Oil Components

| Bioactive Compound | Plant Part | Amount Present (%) | Reference |

| Maaliol | Roots/Rhizomes | 2.9 – 53.8 | [3] |

| Patchouli Alcohol | Roots/Rhizomes | 0.4 – 63.7 | [3] |

| Seychellene | Roots/Rhizomes | 4.1 – 27.4 | [3] |

| Calarene/β-gurjunene | Roots/Rhizomes | 3.0 – 20.8 | [3] |

| α-Santalene | Roots/Rhizomes | 0.6 – 12.6 | [3] |

| Bornyl acetate | Roots/Rhizomes | 0.6 – 15.0 | [3] |

| Isovaleric acid | Roots | 6.72 - 50.81 | [12] |

Table 2: Yield of Extracts Using Different Solvents

| Solvent | Extraction Method | Plant Part | Yield (%) | Reference |

| Aqueous | Maceration | Rhizome | 14.36 | [13] |

| Ethanol | Soxhlet | Rhizome | 7.86 | [13] |

| Diethyl Ether | Soxhlet | Rhizome | 5.67 | [13] |

| Petroleum Ether | Soxhlet | Rhizome | 4.54 | [13] |

Table 3: Phytochemical Content in Methanolic Extracts

| Phytochemical Class | Plant Part | Content (mg/g DW) | Reference |

| Total Phenolics (GAE) | Leaf | 9.6 | [7] |

| Total Flavonoids (QE) | Leaf | 10.5 | [7] |

| Total Tannins (TAE) | Leaf | 5.4 | [7] |

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; TAE: Tannic Acid Equivalent; DW: Dry Weight.

Experimental Protocols

The extraction, isolation, and characterization of bioactive compounds from V. jatamansi involve several standard and advanced analytical techniques.

Extraction Methodologies

A. Hydrodistillation for Essential Oil Extraction This method is commonly used to extract volatile compounds from the roots and rhizomes.

-

Preparation: Fresh or shade-dried roots and rhizomes are coarsely powdered.[11][14]

-

Apparatus: A Clevenger-type apparatus is used.[11]

-

Procedure: The powdered plant material is placed in a flask with water and heated. The steam and volatile components are condensed and collected in a separator, where the oil is separated from the aqueous layer. The process is typically run for several hours (e.g., 6 hours).[11]

B. Solvent Extraction (Soxhlet and Maceration) This protocol is used for extracting a broad range of phytochemicals using solvents of varying polarities.

-

Preparation: Air-dried and powdered rhizome material is used.[13]

-

Soxhlet Extraction: A specified amount of plant powder is placed in a thimble inside a Soxhlet extractor. The chosen solvent (e.g., petroleum ether, ethanol, diethyl ether) is heated in a flask, and its vapor rises, condenses, and drips back onto the plant material, extracting the compounds. The process is run for an extended period (e.g., 72 hours).[13]

-

Maceration: The plant powder is soaked in a solvent (e.g., water) in a sealed container at room temperature for a defined period, with intermittent agitation. The mixture is then filtered to separate the extract from the solid residue.[13]

C. Supercritical Fluid Extraction (SFE) A modern, green technology for extracting essential oils.

-

Preparation: The root/rhizome material is comminuted to a specific mesh size.[15]

-

Procedure: Supercritical CO2 is used as the solvent. The extraction is performed under high pressure (220-360 bar) and a controlled temperature (around 45°C).[15]

-

Separation: The volatile fractions are separated from the supercritical fluid by reducing the pressure (10-60 bar). A polar co-solvent like ethanol may be used for further extraction.[15]

Analytical and Quantification Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) This is the standard method for identifying and quantifying the volatile components of the essential oil.

-

Sample Preparation: The essential oil is diluted in an appropriate solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The temperature is programmed to ramp up, separating compounds based on their boiling points and polarity.

-

MS Identification: The separated compounds are fragmented and detected by a mass spectrometer. Identification is achieved by comparing their mass spectra and retention indices with reference libraries like NIST.[16]

B. High-Performance Liquid Chromatography (HPLC) HPLC is used for the analysis and quantification of non-volatile or thermally unstable compounds like valerenic acid and various phenolics.

-

Sample Preparation: A ground plant sample (e.g., 1g) is extracted with a solvent like methanol, often using an ultrasonic bath to enhance extraction. The extract is filtered before injection.[7]

-

Chromatographic Conditions:

-

Column: A C18 column is typically used (e.g., Agilent Poroshell 120 EC C18).[12]

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water (often with 0.1% formic acid or 1 mM H3PO4), is used to elute the compounds.[7][12]

-

Detection: A UV or Diode Array Detector (DAD) is used for detection at specific wavelengths. For more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS).[12]

-

-

Quantification: The concentration of a specific analyte (e.g., valerenic acid) is determined by comparing its peak area to a calibration curve generated from known concentrations of a certified reference standard.[7]

Pharmacological Activities and Signaling Pathways

Bioactive compounds from V. jatamansi exhibit a wide range of pharmacological effects, including sedative, anxiolytic, antidepressant, antioxidant, anti-inflammatory, and cytotoxic activities.[3][17] Recent research has begun to elucidate the molecular mechanisms and signaling pathways underlying these effects.

Key Signaling Pathways

A. PI3K/Akt Signaling Pathway Extracts from V. jatamansi have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival and proliferation and is often hijacked by viruses. In a study on rotavirus-induced diarrhea, V. jatamansi extract downregulated the expression of p-PI3K and p-Akt, thereby inhibiting viral replication and providing therapeutic effects.[18] It is also a key pathway investigated in its potential application for spinal cord injury.[19]

Caption: Inhibition of the PI3K/Akt pathway by V. jatamansi bioactives.

B. Oxidative Stress and Anti-Diarrheal Pathways In castor oil-induced diarrhea models, V. jatamansi extracts demonstrated significant antioxidant and regulatory effects through multiple pathways.[20] The extracts were shown to:

-

Attenuate the activation of the ERK/JNK pathway.

-

Promote the Nrf2/SOD1 signaling pathway, which is involved in the antioxidant defense system.

-

Suppress pyroptosis (a form of inflammatory cell death) by downregulating the NLRP3/caspase-1/GSDMD signaling pathway.[20]

Caption: Multi-pathway regulation by V. jatamansi in oxidative stress.

Experimental and Analytical Workflow

The process from plant material to identified bioactive compound follows a logical and systematic workflow. This involves careful sample preparation, extraction using appropriate methods, separation and purification of compounds, and finally, structural elucidation and quantification.

Caption: General workflow for bioactive compound analysis from V. jatamansi.

Conclusion

Valeriana jatamansi is a chemically diverse species with a significant profile of bioactive compounds, including valepotriates, sesquiterpenoids, and flavonoids.[3][9] This guide has detailed the primary compounds, provided quantitative data from various studies, and outlined the key experimental protocols for their extraction and analysis. The elucidation of its activity on signaling pathways like PI3K/Akt and those related to oxidative stress provides a scientific basis for its traditional uses and opens avenues for modern drug development.[18][20] Further research focusing on clinical trials and the precise molecular mechanisms of individual compounds is necessary to fully harness the therapeutic potential of this valuable medicinal plant.

References

- 1. Valeriana jatamansi - Wikipedia [en.wikipedia.org]

- 2. gbpihed.gov.in [gbpihed.gov.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmacognosyjournal.com [pharmacognosyjournal.com]

- 7. Seasonal trends in morpho-physiological attributes and bioactive content of Valeriana jatamansi Jones under full sunlight and shade conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Diversity of Essential Oil of Valeriana jatamansi from Different Altitudes of Himalaya and Distillation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemical analysis of high value medicinal plant Valeriana jatamansi using LC-MS and it's in-vitro anti-proliferative screening | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope2.wipo.int]

- 16. mdpi.com [mdpi.com]

- 17. Valeriana jatamansi: An herbaceous plant with multiple medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]